Sodium acetylide
Overview
Description
Sodium acetylide is a chemical compound that has been studied in various contexts, including its reactions with different substrates and its effects on biological systems. While the provided papers do not directly describe sodium acetylide, they do provide insights into the behavior of related compounds and reactions that can be informative for understanding sodium acetylide's chemistry.
Synthesis Analysis
The synthesis of sodium acetylide itself is not detailed in the provided papers. However, the reaction of sodium acetylide with trialkylstannols and hexaalkyldistannoxanes has been investigated, revealing that the reaction proceeds through the intermediate formation of stannanolates . This suggests that sodium acetylide can participate in reactions leading to the formation of complex organometallic compounds.
Molecular Structure Analysis
The molecular structure of sodium acetylide is not directly analyzed in the provided papers. However, the influence of acetylation on the formation of sodium adduct ions under fast-atom bombardment conditions has been studied, indicating that acetylation can enhance the formation of these ions for certain isomers of phenol and aniline compounds . This could imply that the acetyl group in sodium acetylide may also influence its interactions with sodium ions.
Chemical Reactions Analysis
Several papers discuss reactions involving compounds related to sodium acetylide. For instance, the reaction of sodium acetylide with benzil and related compounds results in the fission of the central carbon-carbon bond, leading to the formation of 3-phenylprop-1-yn-3-ol . Additionally, the reactions of acetylene and propyne at the surface of liquid sodium have been studied, showing the formation of disodium acetylide from acetylene . These studies provide insights into the reactivity of acetylide ions and their potential to form new bonds or undergo bond cleavage.
Physical and Chemical Properties Analysis
The papers do not directly address the physical and chemical properties of sodium acetylide. However, the effects of dietary sodium acetate on zebrafish suggest that sodium acetate can significantly influence biological systems, such as food intake, weight gain, and gut microbiota . This indicates that sodium-containing compounds, potentially including sodium acetylide, can have notable effects on living organisms. Additionally, the effect of sodium chloride on the kinetics of the choline acetyltransferase reaction provides information on how sodium ions can affect enzyme activity and reaction rates .
Scientific Research Applications
Sodium Acetylide in Organic Synthesis : A study by Fürstner and Nikolakis (1996) outlines the use of sodium acetylide in organic synthesis, particularly in the palladium-catalyzed cross-coupling with aryl halides. This process facilitates the formation of important pharmaceutical compounds like combretastatin A-4 and A-5.
Behavior of Sodium Acetylide in Systems : Kovalev and Gavrilova (1984) researched the kinetics of sodium acetylide in a sodium-mineral oil system. Their study, published in Soviet Atomic Energy, found that sodium acetylide, as an intermediate product, undergoes decomposition at high temperatures in the presence of excess sodium (Kovalev & Gavrilova, 1984).
Organometallic Acetylene Chemistry : Research by Davidsohn and Henry (1966) in the Journal of Organometallic Chemistry discusses the synthesis of various organometallic acetylides, including sodium acetylide. They observed that sodium acetylide can form various products, indicating its potential utility in synthetic chemistry (Davidsohn & Henry, 1966).
N-Acetylcysteine Studies : While not directly related to sodium acetylide, several studies discuss the therapeutic applications of N-acetylcysteine (NAC) in various medical contexts, from neuroprotection to anti-inflammatory effects. These studies offer insights into the broader category of acetylated compounds and their potential uses in medicine and biology (Weisbord et al., 2017), (Grilli et al., 1996), (Wagner et al., 1989).
Safety And Hazards
Sodium acetylide is flammable and releases flammable gas when in contact with water . It may be fatal if swallowed and enters airways, harmful in contact with skin, and causes severe skin burns and eye damage . It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
sodium;ethyne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H.Na/c1-2;/h1H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDZETWZUCDYMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#[C-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HNa | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910044 | |
Record name | Sodium ethyn-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Suspension in 82% xylene: Grey liquid with an aromatic odor; [Alfa Aesar MSDS] | |
Record name | Sodium acetylide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17485 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium acetylide | |
CAS RN |
1066-26-8 | |
Record name | Sodium acetylide (Na(C2H)) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium acetylide (Na(C2H)) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium ethyn-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium acetylide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.645 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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